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Compound of Interest

Compound Name: 2-Chloro-3,8-diethylquinoline

CAS No.: 1031928-05-8

Cat. No.: B15171685

Get Quote

Executive Summary
2-Chloro-3,8-diethylquinoline (CAS: 1031928-05-8) serves as a high-value heterocyclic

scaffold for the synthesis of bioactive small molecules, particularly in the fields of kinase

inhibition and antiparasitic drug discovery. Distinguished by its specific lipophilic substitution

pattern, this building block offers a unique structural profile: the 2-chloro moiety acts as a

versatile electrophilic handle for diverse functionalization, while the 3,8-diethyl groups provide

critical steric bulk and hydrophobic interactions that modulate potency, selectivity, and

metabolic stability.

This guide details the strategic application of 2-Chloro-3,8-diethylquinoline, providing

validated protocols for its derivatization via Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling reactions.
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The specific substitution pattern of 2-Chloro-3,8-diethylquinoline addresses common

liabilities in quinoline-based drug discovery:

Metabolic Blockade (C8 Position): The ethyl group at the C8 position sterically hinders

oxidative metabolism (e.g., by CYP450 enzymes) at this typically vulnerable site, potentially

extending the half-life (

) of the final drug candidate [1].

Hydrophobic Pocket Targeting (C3 Position): In kinase inhibitors, the C3 substituent often

projects into the solvent-accessible region or interacts with the gatekeeper residue. The ethyl

group provides a balanced lipophilic moiety—larger than a methyl but less flexible than a

propyl—optimizing van der Waals contacts within the ATP-binding pocket [2].

Reactivity (C2 Position): The chlorine atom at C2 is highly activated for displacement due to

the electron-deficient nature of the pyridine ring component of the quinoline system.

Core Applications
A. Kinase Inhibitor Development
Quinoline scaffolds are foundational to Type I and Type II kinase inhibitors (e.g., Bosutinib,

Lenvatinib). By reacting the 2-chloro group with substituted anilines or heterocycles,

researchers can synthesize libraries of 2-aminoquinolines or 2-alkoxyquinolines that target the

hinge region of kinases. The 3,8-diethyl pattern is particularly useful for tuning selectivity

against homologous kinases by exploiting subtle differences in the hydrophobic back-pocket.

B. Antimalarial & Antiparasitic Agents
The quinoline core mimics the structure of chloroquine and mefloquine. Derivatization at the C2

position with diamine side chains (e.g., N,N-diethyl-1,4-pentanediamine) facilitates

accumulation in the parasite's acidic food vacuole. The increased lipophilicity from the diethyl

substitutions enhances membrane permeability, potentially overcoming resistance mechanisms

associated with drug efflux pumps [3].
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The following diagram illustrates the primary synthetic pathways for transforming 2-Chloro-3,8-
diethylquinoline into bioactive leads.

2-Chloro-3,8-diethylquinoline
(Starting Material)

Protocol A: SNAr
(Aliphatic Amines)

  Heat, DIPEA  

Protocol B: Buchwald-Hartwig
(Anilines/Aryl Amines)

  Pd(OAc)2, BINAP  

Protocol C: Suzuki Coupling
(Boronic Acids)

  Pd(PPh3)4, Base  

2-Alkylamino-3,8-diethylquinoline
(Antimalarial / CNS Active)

2-Arylamino-3,8-diethylquinoline
(Kinase Inhibitor Scaffolds)

2-Aryl-3,8-diethylquinoline
(Fluorescent Probes / Intercalators)

Click to download full resolution via product page

Caption: Divergent synthetic pathways for 2-Chloro-3,8-diethylquinoline functionalization.

Protocol A: Thermal with Aliphatic Amines
Application: Synthesis of antimalarial analogs or basic side-chain derivatives. Mechanism:

Nucleophilic Aromatic Substitution (

).

Materials:

2-Chloro-3,8-diethylquinoline (1.0 eq)

Primary/Secondary Amine (e.g., N,N-dimethylethylenediamine) (2.0 - 3.0 eq)

Solvent: Ethanol (EtOH) or n-Butanol (for higher temps)

Base: Triethylamine (

) or DIPEA (optional, if amine is valuable use 1.0 eq amine + 2.0 eq base)

Step-by-Step Methodology:
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Preparation: In a pressure tube or round-bottom flask equipped with a reflux condenser,

dissolve 2-Chloro-3,8-diethylquinoline (100 mg, 0.45 mmol) in anhydrous EtOH (3 mL).

Addition: Add the amine nucleophile (1.35 mmol, 3.0 eq).

Reaction: Seal the tube (or reflux under

) and heat to 110°C for 12–24 hours.

Note: The 3-ethyl group provides steric hindrance adjacent to the C2-Cl, often requiring

higher temperatures than unsubstituted 2-chloroquinolines.

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, yielding a more polar product (

).

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

Purification: Redissolve the residue in DCM (10 mL), wash with saturated

(2 x 5 mL) and brine. Dry over

. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM).

Yield Expectation: 75–90% depending on amine nucleophilicity.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig
Amination
Application: Synthesis of 2-anilinoquinolines (Kinase Inhibitor cores) where thermal

fails due to low nucleophilicity of the aniline.

Materials:

2-Chloro-3,8-diethylquinoline (1.0 eq)

Substituted Aniline (1.2 eq)
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Catalyst:

(2-5 mol%) or

Ligand: Xantphos or BINAP (5-10 mol%)

Base:

(2.0 eq) or

(1.5 eq)

Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology:

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

Loading: Add 2-Chloro-3,8-diethylquinoline (1.0 eq), aniline (1.2 eq), Base (

, 2.0 eq), and Ligand (Xantphos, 5 mol%).

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 minutes.

Catalyst: Add the Pd source (

, 2.5 mol%) quickly under Argon flow. Seal the vial.

Reaction: Heat to 100°C for 4–16 hours.

Critical Check: The solution should turn from dark red/brown to a lighter orange/yellow

upon completion, though color varies by ligand.

Workup: Filter through a pad of Celite using EtOAc. Concentrate the filtrate.

Purification: Flash chromatography (Hexanes/EtOAc gradient).
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When characterizing derivatives of 2-Chloro-3,8-diethylquinoline, specific NMR signals

confirm the integrity of the core scaffold.

Position
Proton (

)

Chemical Shift
(

, ppm)

Multiplicity
Diagnostic
Note

C4-H Aromatic 7.80 – 8.10 Singlet (s)

Key indicator of

the pyridine ring;

shifts upfield

upon C2-

amination.

C3-Ethyl 2.60 – 2.80 Quartet (q)

Often obscured

by solvent peaks;

verify integration

(2H).

C3-Ethyl 1.10 – 1.30 Triplet (t) Distinct triplet.

C8-Ethyl 3.00 – 3.20 Quartet (q)

Downfield shift

due to peri-

interaction with

ring nitrogen.

C8-Ethyl 1.20 – 1.40 Triplet (t) Distinct triplet.

Table 1: Expected NMR shifts for the 3,8-diethylquinoline core in

.

Safety & Handling
Hazard Identification: 2-Chloro-3,8-diethylquinoline is an irritant (Skin Irrit. 2, Eye Irrit. 2A).

It may cause respiratory irritation.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust or vapors.
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Storage: Store at 2–8°C under an inert atmosphere (Argon) to prevent slow hydrolysis or

oxidation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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